molecular formula C32H40N2O10 B15249516 Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)

Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)

Cat. No.: B15249516
M. Wt: 612.7 g/mol
InChI Key: PGYUAOMDCYWBFY-VAQLEPBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and aspartic acid, each protected by different groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group of threonine, while the Fmoc group protects the amino group of aspartic acid. The OtBu group protects the carboxyl group of aspartic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” typically involves the following steps:

    Protection of Amino Groups: The amino groups of threonine and aspartic acid are protected using Boc and Fmoc groups, respectively.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Protection of Carboxyl Group: The carboxyl group of aspartic acid is protected using the OtBu group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” can undergo various reactions, including:

    Deprotection Reactions: Removal of Boc, Fmoc, and OtBu groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), Fmoc groups using piperidine, and OtBu groups using TFA.

    Coupling: Common reagents include DCC, DIC, and bases like NMM.

Major Products

The major products of these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.

Scientific Research Applications

“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is widely used in:

    Chemistry: For the synthesis of peptides and proteins.

    Biology: In studies involving protein structure and function.

    Medicine: For the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action, depending on their sequences and structures.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-OH.Fmoc-Gly-OtBu: Another protected dipeptide used in peptide synthesis.

    Boc-Lys-OH.Fmoc-Ser(OtBu)-OH: A protected dipeptide with lysine and serine.

Uniqueness

“Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)” is unique due to its specific combination of threonine and aspartic acid with distinct protective groups, making it suitable for synthesizing peptides with these amino acids.

Properties

Molecular Formula

C32H40N2O10

Molecular Weight

612.7 g/mol

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C32H40N2O10/c1-18(26(27(36)37)34-30(40)44-32(5,6)7)42-28(38)24(16-25(35)43-31(2,3)4)33-29(39)41-17-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24,26H,16-17H2,1-7H3,(H,33,39)(H,34,40)(H,36,37)/t18-,24+,26+/m1/s1

InChI Key

PGYUAOMDCYWBFY-VAQLEPBLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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